molecular formula C11H12BrFN2O B8165885 5-Bromo-N-cyclopentyl-3-fluoropicolinamide

5-Bromo-N-cyclopentyl-3-fluoropicolinamide

Cat. No.: B8165885
M. Wt: 287.13 g/mol
InChI Key: JQVVZXVFQLPBAY-UHFFFAOYSA-N
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Description

5-Bromo-N-cyclopentyl-3-fluoropicolinamide is a chemical compound with the molecular formula C11H13BrFN2O It is a derivative of picolinamide, featuring a bromine atom at the 5-position, a fluorine atom at the 3-position, and a cyclopentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopentyl-3-fluoropicolinamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Fluorination: The addition of a fluorine atom at the 3-position.

    Cyclopentylation: The attachment of a cyclopentyl group to the nitrogen atom.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. This often includes optimization of reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance production scalability and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopentyl-3-fluoropicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as nucleophiles (e.g., amines, thiols) and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinamide derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-Bromo-N-cyclopentyl-3-fluoropicolinamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopentyl-3-fluoropicolinamide involves its interaction with specific molecular targets. The bromine and fluorine atoms, along with the cyclopentyl group, contribute to its binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the context of its application, such as its role in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-fluoropicolinamide: Lacks the cyclopentyl group, which may affect its reactivity and binding properties.

    N-Cyclopentyl-3-fluoropicolinamide: Lacks the bromine atom, potentially altering its chemical behavior.

    5-Bromo-N-cyclopentylpicolinamide: Lacks the fluorine atom, which may influence its electronic properties.

Uniqueness

5-Bromo-N-cyclopentyl-3-fluoropicolinamide is unique due to the combination of bromine, fluorine, and cyclopentyl groups in its structure. This unique combination imparts specific chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-cyclopentyl-3-fluoropyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c12-7-5-9(13)10(14-6-7)11(16)15-8-3-1-2-4-8/h5-6,8H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQVVZXVFQLPBAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=N2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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